(5-(Benzyloxy)-2-Fluorphenyl)boronsäure

Übersicht

Beschreibung

(5-(Benzyloxy)-2-fluorophenyl)boronic acid, also known as (5-(Benzyloxy)-2-fluorophenyl)boronic acid, is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.044. The purity is usually 95%.

BenchChem offers high-quality (5-(Benzyloxy)-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Benzyloxy)-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Die Verbindung wird als Borreagenz in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion verwendet . Diese Reaktion ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionalgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Organoborreagenz .

Inhibitor von exzitatorischen Aminosäuretransportern (EAATs)

Obwohl nicht direkt für „(5-(Benzyloxy)-2-Fluorphenyl)boronsäure“ erwähnt, wurden Boronsäuren als Inhibitoren von EAATs verwendet. EAATs sind Membranproteine, die für die Entfernung von Glutamat, dem wichtigsten exzitatorischen Neurotransmitter im Gehirn, aus dem synaptischen Spalt verantwortlich sind.

Wirkmechanismus

Target of Action

The primary target of 5-(Benzyloxy)-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The compound plays a key role in the SM cross-coupling reaction , which is a crucial biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are only marginally stable in water . The rate of their hydrolysis is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 5-(Benzyloxy)-2-fluorophenylboronic acid is influenced by environmental factors such as pH. As mentioned earlier, the compound’s hydrolysis rate increases at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Biologische Aktivität

(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

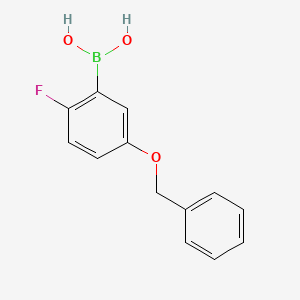

The compound has the following chemical structure:

- Molecular Formula : CHBFO

- Molecular Weight : Approximately 233.04 g/mol

This compound features a boronic acid functional group, which is known for its ability to interact with biological molecules, particularly enzymes and proteins.

Boronic acids, including (5-(benzyloxy)-2-fluorophenyl)boronic acid, are recognized for their ability to inhibit certain enzymes by forming reversible covalent bonds with hydroxyl groups in the active sites of target proteins. This property is particularly useful in the context of enzyme inhibition related to various diseases, including cancer and bacterial infections.

Anticancer Activity

Research indicates that (5-(benzyloxy)-2-fluorophenyl)boronic acid may exhibit anticancer properties through the inhibition of specific enzymatic pathways involved in tumor growth and proliferation. Boronic acids have been shown to interfere with the function of proteasomes, which are crucial for regulating protein degradation in cancer cells.

- Case Study : In a study exploring the effects of boronic acids on cancer cell lines, derivatives similar to (5-(benzyloxy)-2-fluorophenyl)boronic acid demonstrated significant cytotoxicity against various cancer types, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of (5-(benzyloxy)-2-fluorophenyl)boronic acid have also been investigated. Preliminary findings suggest that it may inhibit the growth of several bacterial strains.

- Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 8 µg/mL |

These results indicate that (5-(benzyloxy)-2-fluorophenyl)boronic acid could be a candidate for further development as an antimicrobial agent .

Research Findings

- Inhibition Studies : Studies have shown that compounds with similar structures can effectively inhibit enzymes such as serine β-lactamases, which are critical in antibiotic resistance mechanisms. The incorporation of the benzyloxy group may enhance binding affinity and selectivity towards these targets .

- Cytotoxicity Assessments : In vitro assays have demonstrated moderate cytotoxicity against human cancer cell lines, with IC values indicating effective concentrations for therapeutic use .

- Structure-Activity Relationship (SAR) : The presence of the fluorine atom and the benzyloxy moiety significantly influences the biological activity of boronic acids. Modifications in these groups can lead to enhanced potency against specific biological targets .

Eigenschaften

IUPAC Name |

(2-fluoro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHHJULQESBDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681549 | |

| Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-68-9 | |

| Record name | B-[2-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(benzyloxy)-2-fluorophenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.